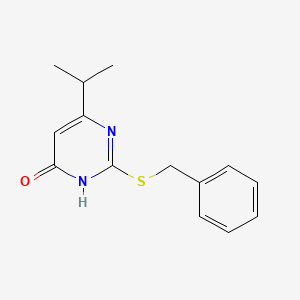
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as EHA, is a chemical compound that has been studied extensively for its potential application in various scientific research fields. EHA is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase through a competitive inhibition mechanism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit DNA synthesis, leading to decreased cell proliferation. This compound has also been shown to induce apoptosis in cancer cells through the activation of various apoptotic pathways. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potent cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment. This compound also exhibits significant antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its application in vivo.
将来の方向性
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. One direction is the development of this compound derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail to better understand its potential as a cancer treatment and antimicrobial agent. Additionally, the potential application of this compound as an enzyme inhibitor for the treatment of Alzheimer's disease warrants further investigation.
合成法
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves a multi-step process that starts with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide in the presence of acetic acid and ethanol. The resulting intermediate is then subjected to a cyclization reaction with the addition of hydrochloric acid to produce the final product, this compound. The purity of the synthesized this compound can be confirmed through various analytical techniques such as melting point determination, elemental analysis, and NMR spectroscopy.
科学的研究の応用
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied extensively for its potential application in various scientific research fields such as cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, this compound has been shown to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to have significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential as an enzyme inhibitor, specifically as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-9-5-6-13(18(16)24)10-20-21-17(23)11-22-12-19-14-7-3-4-8-15(14)22/h3-10,12,24H,2,11H2,1H3,(H,21,23)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFLOKWTUTSAC-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)

![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)
![1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B6057472.png)
![N-cyclopropyl-4-methoxy-2-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057476.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-furamide](/img/structure/B6057479.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6057487.png)
![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)
![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)